3-Bromo-4-chloroisopropylbenzene

Catalog No.
S987401
CAS No.
90350-25-7
M.F
C9H10BrCl
M. Wt
233.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-chloroisopropylbenzene

CAS Number

90350-25-7

Product Name

3-Bromo-4-chloroisopropylbenzene

IUPAC Name

2-bromo-1-chloro-4-propan-2-ylbenzene

Molecular Formula

C9H10BrCl

Molecular Weight

233.53 g/mol

InChI

InChI=1S/C9H10BrCl/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,1-2H3

InChI Key

NSVFYXVTWMTRCY-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1)Cl)Br

Canonical SMILES

CC(C)C1=CC(=C(C=C1)Cl)Br

3-Bromo-4-chloroisopropylbenzene is an organic compound characterized by the presence of bromine and chlorine substituents on a benzene ring, along with an isopropyl group. Its molecular formula is C9H10BrClC_9H_{10}BrCl, and it has a molecular weight of approximately 233.54 g/mol. The compound is identified by the CAS number 90350-25-7 and is part of the broader category of bromochlorobenzenes, which are mixed aryl halides consisting of both bromine and chlorine as substituents on a benzene ring .

3-Bromo-4-chloroisopropylbenzene itself is not widely studied for its biological activity. Due to the presence of halogen atoms (Br and Cl), it is likely not water-soluble and may not readily participate in biological processes [].

And its potential use in synthesizing more complex molecules. Additionally, studies on similar compounds suggest that halogenated derivatives may interact with biological targets, influencing their pharmacological profiles .

Similar Compounds

Several compounds share structural similarities with 3-Bromo-4-chloroisopropylbenzene. Here are some notable examples:

Compound NameMolecular FormulaCAS Number
1-Bromo-2-chlorobenzeneC6H4BrClC_6H_4BrCl694-80-4
1-Bromo-3-chlorobenzeneC6H4BrClC_6H_4BrCl108-37-2
1-Bromo-4-chlorobenzeneC6H4BrClC_6H_4BrCl106-39-8
3-Bromo-4-chloronitrobenzeneC6H3BrClNO2C_6H_3BrClNO_216588-26-4
2-Bromo-1-chloro-3-nitrobenzeneC6H4BrClNO2C_6H_4BrClNO_219128-48-4

These compounds exhibit unique properties due to variations in their substituents' positions and types, influencing their chemical reactivity and potential applications .

3-Bromo-4-chloroisopropylbenzene can be synthesized through several methods, including:

  • Electrophilic Aromatic Substitution: Starting from 4-chloroisopropylbenzene, bromination can be achieved using bromine in the presence of a Lewis acid catalyst.
  • Halogen Exchange Reactions: This method involves the exchange of halogen atoms in a precursor compound to introduce both bromine and chlorine onto the benzene ring.
  • Multi-step Synthesis: A more complex synthetic route may involve multiple steps where different functional groups are introduced sequentially .

3-Bromo-4-chloroisopropylbenzene has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
  • Material Science: In the development of polymers or materials that require specific halogenated functionalities for enhanced properties.
  • Research: As a reagent in various

XLogP3

4.4

Dates

Modify: 2023-08-16

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